Clorhidrato de metil éster de L-glutamina

Descripción general

Descripción

L-Glutamine methyl ester hydrochloride is a derivative of L-Glutamine . L-Glutamine is an essential amino acid that is a crucial component of culture media and serves as a major energy source for cells in culture . It is very stable as a dry powder and as a frozen solution .

Molecular Structure Analysis

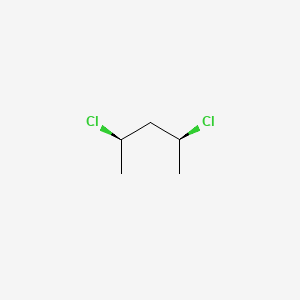

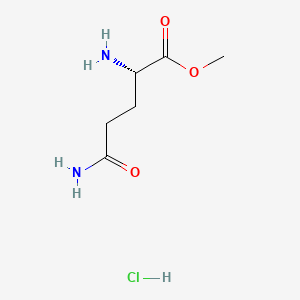

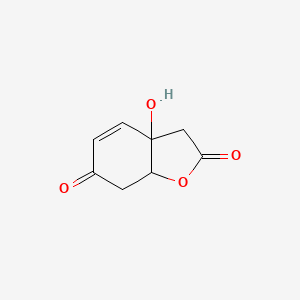

The molecular formula of L-Glutamine methyl ester hydrochloride is C6H13ClN2O3 . Its average mass is 196.632 Da and its monoisotopic mass is 196.061462 Da .Physical And Chemical Properties Analysis

L-Glutamine methyl ester hydrochloride is a solid . Its SMILES string is Cl.COC(=O)C@@HCCC(N)=O . The InChI is 1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m0./s1 .Aplicaciones Científicas De Investigación

Nutrición del cultivo celular

Clorhidrato de metil éster de L-glutamina: es un componente esencial en los medios de cultivo celular, que sirve como una fuente de energía principal para las células en cultivo . Es particularmente estable como polvo seco y en soluciones congeladas, lo que lo convierte en un aditivo confiable para experimentos de cultivo celular a largo plazo.

Síntesis de dipéptidos que contienen glutamina

El compuesto se utiliza en la síntesis de l-alanil-l-glutamina, un dipéptido con un potencial significativo en aplicaciones clínicas debido a sus propiedades fisicoquímicas únicas . Este proceso de síntesis representa un método industrial verde y prometedor, caracterizado por su economía, eficiencia y practicidad.

Investigación de neurotransmisores

H-Gln-OMe.HCl: desempeña un papel en el sistema nervioso central y se utiliza en la investigación relacionada con los neurotransmisores para los fotorreceptores de cono en el cerebro humano . También se explora como una opción de tratamiento para pacientes con enfermedad hepática acompañada de encefalopatía.

Estudio del metabolismo de los aminoácidos

Como una forma protegida de L-glutamina, este compuesto es fundamental para estudiar el metabolismo de los aminoácidos y los mecanismos de transporte dentro de varios sistemas biológicos .

Aplicaciones farmacéuticas

En la investigación farmacéutica, H-Gln-OMe.HCl se investiga por su eficacia en la administración de glutamina de manera segura y efectiva en el cuerpo, especialmente en condiciones donde la suplementación es necesaria, como el ejercicio extenuante, las lesiones y las infecciones .

Catálisis enzimática

Este compuesto se utiliza en la investigación de catálisis enzimática para comprender y mejorar la eficiencia de las reacciones biológicas. Sirve como sustrato para enzimas como la α-aminoácido éster aciltransferasa, que es crucial para la producción de ciertos dipéptidos .

Safety and Hazards

L-Glutamine methyl ester hydrochloride is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the precautionary statements P305 + P351 + P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mecanismo De Acción

Target of Action

L-Glutamine Methyl Ester Hydrochloride, also known as H-Gln-OMe.HCl, is a derivative of L-Glutamine . L-Glutamine is an essential amino acid that serves as a major energy source for cells in culture . It is the principal carrier of nitrogen in the body and is involved in many metabolic processes .

Mode of Action

It is known that l-glutamine, the parent compound, plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (tca) cycle, generation of antioxidants to eliminate reactive oxygen species (ros), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Biochemical Pathways

L-Glutamine is involved in several biochemical pathways. It has been shown to regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair, and to activate intracellular signaling pathways . It is also involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids .

Pharmacokinetics

In liquid media or stock solutions, however, L-Glutamine degrades relatively rapidly .

Result of Action

The result of L-Glutamine Methyl Ester Hydrochloride’s action is likely to be similar to that of L-Glutamine, given that it is a derivative of L-Glutamine. L-Glutamine is known to play a crucial role in cell biosynthesis and bioenergetics, contributing to various cellular functions and processes .

Análisis Bioquímico

Biochemical Properties

L-Glutamine Methyl Ester Hydrochloride plays a significant role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the glutamine metabolic pathway, which is essential for cell biosynthesis and bioenergetics . This pathway is particularly important in disorders such as cancer cell survival .

Cellular Effects

L-Glutamine Methyl Ester Hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Molecular Mechanism

At the molecular level, L-Glutamine Methyl Ester Hydrochloride exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to regulate the expression of many genes related to metabolism and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Glutamine Methyl Ester Hydrochloride change over time. It is very stable as a dry powder and as a frozen solution . In liquid media or stock solutions, L-Glutamine degrades relatively rapidly .

Dosage Effects in Animal Models

The effects of L-Glutamine Methyl Ester Hydrochloride vary with different dosages in animal models . For instance, glutamine supplementation has been shown to improve glycemic control and levels of incretins in diabetes mellitus .

Metabolic Pathways

L-Glutamine Methyl Ester Hydrochloride is involved in the glutamine metabolic pathway . This pathway is critical for energy production and includes the glycolysis pathway, the pentose phosphate pathway, and the TCA cycle .

Propiedades

IUPAC Name |

methyl (2S)-2,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYBXODOMJPMNO-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659610 | |

| Record name | Methyl L-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32668-14-7 | |

| Record name | Methyl L-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B592689.png)

![2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B592692.png)

![1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene](/img/structure/B592694.png)